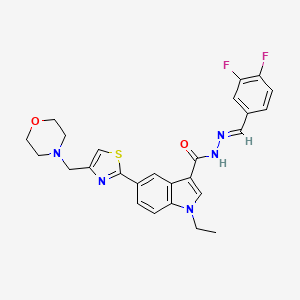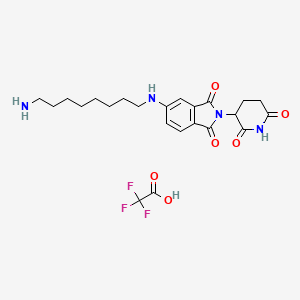
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by the presence of multiple hydroxyl groups and an oxidanyl group, making it a polyhydroxy compound. It is structurally related to sugars and sugar alcohols, which are important in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of a suitable hexose precursor. For instance, glucose can be selectively oxidized at the C-6 position to introduce the oxidanyl group. This can be done using oxidizing agents such as periodic acid or lead tetraacetate under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the use of specific enzymes that catalyze the oxidation of glucose or other hexoses. These enzymatic processes are often preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group, yielding the corresponding hexitol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid, lead tetraacetate, and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Carboxylic acids or lactones.
Reduction: Hexitols or sugar alcohols.
Substitution: Esters or ethers of the original compound.
Scientific Research Applications
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating blood sugar levels.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its oxidanyl group allows it to participate in redox reactions, which can modulate cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one:
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: A related hexose derivative with an aldehyde group instead of an oxidanyl group.
Uniqueness
The uniqueness of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one lies in its specific stereochemistry and the presence of the oxidanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i7+2 |
InChI Key |
BJHIKXHVCXFQLS-WFSCDJSGSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)[18OH] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)





![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

